N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine
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Overview
Description
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine is a synthetic organic compound known for its unique chemical properties and applications. It is a derivative of rhodamine, a family of dyes known for their fluorescence. This compound is characterized by the presence of chloroacetamido groups, which enhance its reactivity and potential for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Rhodamine derivative, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: The rhodamine derivative is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The chloroacetamido groups can be hydrolyzed under acidic or basic conditions to form the corresponding amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., ethylamine) and thiols (e.g., mercaptoethanol). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are substituted rhodamine derivatives with the nucleophile replacing the chloroacetamido group.
Hydrolysis: The major products are the corresponding amides formed from the hydrolysis of the chloroacetamido groups.
Scientific Research Applications
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:
Fluorescent Labeling: Due to its strong fluorescence, it is used as a fluorescent label in biological assays and imaging studies.
Molecular Probes: It serves as a molecular probe for detecting specific biomolecules in cells and tissues.
Drug Delivery: The compound is explored for use in drug delivery systems due to its ability to conjugate with various biomolecules.
Chemical Sensors: It is used in the development of chemical sensors for detecting environmental pollutants and toxins.
Mechanism of Action
The mechanism of action of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine involves its interaction with specific molecular targets. The chloroacetamido groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent binding can alter the function of the target molecules, making it useful for studying protein interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A commonly used fluorescent dye with similar structural features but lacking the chloroacetamido groups.
Rhodamine 6G: Another rhodamine derivative used in fluorescence microscopy and laser applications.
Tetramethylrhodamine: A rhodamine derivative with four methyl groups, used in various fluorescence-based assays.
Uniqueness
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine is unique due to the presence of chloroacetamido groups, which enhance its reactivity and allow for covalent binding to biomolecules. This makes it particularly useful for applications requiring stable and specific labeling of proteins and other targets .
Properties
IUPAC Name |
2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLJUXJLIDVVLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl2N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392815 |
Source
|
Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022050-89-0 |
Source
|
Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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